3-Methyl-5-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASIURWVNGTWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496483 | |
| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342422-23-5 | |
| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Nitration Methods
Traditional nitration employs a mixture of concentrated nitric acid and sulfuric acid (mixed acid method) under carefully controlled temperature conditions. The methyl group on the aromatic ring directs electrophilic aromatic substitution predominantly to the ortho and para positions relative to itself.
Reaction Conditions:
- Reagents: HNO₃ (65-70%) and H₂SO₄ (95-98%)
- Temperature: 0-10°C (initial addition), then 30-50°C
- Time: 2-4 hours
- Solvent: None (neat reaction)
Modern Nitration Approaches
Recent advances in nitration chemistry have introduced milder and more selective nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which offers better control over the regioselectivity and reduces the formation of undesired dinitro byproducts.
Improved Nitration Protocol:
- Reagent: 5-Methyl-1,3-dinitro-1H-pyrazole (1.2-1.5 equiv)
- Catalyst: Yb(OTf)₃ (10 mol%)
- Solvent: Acetonitrile
- Temperature: 80°C
- Time: 16 hours
This method has shown excellent regioselectivity and functional group tolerance across a range of substituted aromatic compounds, with yields typically between 80-95%.
Regioselectivity Considerations
The nitration of 3-methylbenzene can potentially yield three mononitro isomers (2-methyl-1-nitrobenzene, 3-methyl-1-nitrobenzene, and 4-methyl-1-nitrobenzene). Achieving high regioselectivity for the meta-nitration (producing 3-methyl-5-nitrobenzene) requires careful optimization of reaction conditions.
| Nitration Method | Temperature (°C) | Time (h) | 3-Methyl-5-nitrobenzene Yield (%) | Other Isomers (%) |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | 0-5 | 2 | 65-70 | 20-25 |
| Mixed Acid (HNO₃/H₂SO₄) | 20-25 | 2 | 55-60 | 30-35 |
| 5-Methyl-1,3-dinitro-1H-pyrazole | 80 | 16 | 85-90 | 5-10 |
| Cu(OTf)₂-catalyzed nitration | 80 | 12 | 75-80 | 15-20 |
Sulfonation Process
Following nitration, the next step involves sulfonation to introduce the sulfonic acid group at the 1-position of 3-methyl-5-nitrobenzene.
Direct Sulfonation
The traditional approach uses chlorosulfonic acid for direct sulfonation of the nitrated intermediate.
Reaction Conditions:
- Reagent: Chlorosulfonic acid (1.5-2.0 equiv)
- Temperature: 0-5°C (addition), then 20-40°C
- Time: 3-6 hours
- Solvent: None or dichloromethane as diluent
Alternative Sulfonation Methods
Alternative methods employ milder sulfonating agents such as trimethylsilyl chlorosulfonate or sulfur trioxide-pyridine complex, which can provide better selectivity and reduce side reactions.
Modified Sulfonation Protocol:
- Reagent: SO₃-Pyridine complex (1.2-1.5 equiv)
- Solvent: Dichloromethane
- Temperature: 0-25°C
- Time: 2-4 hours
Regioselectivity in Sulfonation
The nitro group in 3-methyl-5-nitrobenzene is strongly deactivating and meta-directing, which helps in achieving high regioselectivity during the sulfonation step. The sulfonation predominantly occurs at position 1, ortho to the methyl group and para to the nitro group.
Chlorination of Sulfonic Acid
The final step in the synthesis involves converting the sulfonic acid to the corresponding sulfonyl chloride using appropriate chlorinating agents.
Conventional Chlorination Methods
Thionyl chloride is the most commonly used reagent for converting sulfonic acids to sulfonyl chlorides.
Reaction Conditions:
- Reagent: Thionyl chloride (2-3 equiv)
- Catalyst: Dimethylformamide (catalytic amount)
- Temperature: Reflux (70-80°C)
- Time: 3-6 hours
- Solvent: Excess thionyl chloride or dichloromethane
Alternative Chlorination Reagents
Bis(trichloromethyl)carbonate (triphosgene) offers a greener alternative to thionyl chloride with reduced toxicity and improved handling characteristics.
Greener Chlorination Protocol:
- Reagent: Bis(trichloromethyl)carbonate (0.4 equiv)
- Base: Pyridine or triethylamine (1-2 equiv)
- Solvent: Dichloromethane or toluene
- Temperature: 0-25°C
- Time: 2-4 hours
Comparison of Chlorinating Agents
The choice of chlorinating agent significantly impacts the yield, purity, and safety profile of the synthesis.
| Chlorinating Agent | Equiv. | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Safety Considerations |
|---|---|---|---|---|---|---|
| Thionyl chloride | 2-3 | 70-80 | 3-6 | 75-85 | 92-95 | Corrosive, toxic fumes |
| Phosphorus pentachloride | 1.2-1.5 | 80-100 | 4-8 | 70-80 | 90-94 | Moisture sensitive, corrosive |
| Bis(trichloromethyl)carbonate | 0.4 | 0-25 | 2-4 | 80-90 | 95-98 | Reduced toxicity, better handling |
| Oxalyl chloride/DMF | 1.5-2.0 | 20-40 | 3-5 | 75-85 | 93-96 | Corrosive, CO evolution |
One-Pot Synthetic Approaches
To improve efficiency and reduce isolation of potentially hazardous intermediates, one-pot methods have been developed for the synthesis of this compound.
Sequential One-Pot Process
This approach involves performing nitration, sulfonation, and chlorination in sequence without isolating the intermediates.
Protocol:
- Nitration of 3-methylbenzene with mixed acids at 0-5°C
- Warming to room temperature and addition of excess chlorosulfonic acid
- Heating to 70-80°C to complete both sulfonation and chlorination
Advantages and Limitations
The one-pot approach offers several advantages, including reduced handling of intermediates, shorter overall process time, and potentially higher overall yields. However, it may result in lower purity and requires more careful control of reaction conditions.
Purification Methods
Purification of this compound is crucial for obtaining high-quality material suitable for subsequent reactions.
Recrystallization
For laboratory-scale preparation, recrystallization from appropriate solvents can provide high-purity material.
Recrystallization Solvents:
- Hexane/toluene mixtures
- Dichloromethane/hexane
- Ethyl acetate/hexane
Column Chromatography
For smaller scales and when high purity is required, column chromatography can be employed.
Chromatography Conditions:
- Stationary Phase: Silica gel
- Mobile Phase: Petroleum ether/ethyl acetate (typically 5:1 ratio)
- Detection: UV visualization or TLC with appropriate staining
Industrial Purification
For larger scales, techniques such as solvent extraction followed by distillation under reduced pressure are more suitable.
Scale-Up Considerations
Scaling up the synthesis of this compound presents several challenges that must be addressed for safe and efficient production.
Heat Management
The nitration and sulfonation steps are highly exothermic and require efficient cooling systems at larger scales.
Analytical Methods for Quality Control
Various analytical techniques are employed to assess the purity and identity of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy:
Key signals include aromatic protons (7.5-8.5 ppm) and methyl protons (2.4-2.6 ppm).
IR Spectroscopy:
Characteristic bands for:
- S=O stretching (1350-1400 cm⁻¹)
- S-Cl stretching (750-800 cm⁻¹)
- NO₂ stretching (1510-1550 cm⁻¹ and 1310-1350 cm⁻¹)
Chromatographic Analysis
HPLC and GC methods can be used for quantitative analysis and purity determination.
Physical Properties
Verification of physical properties such as melting point and appearance provides additional quality control.
Applications in Synthesis
This compound serves as a versatile building block in the synthesis of various compounds.
Sulfonamide Formation
The most common application is in the formation of sulfonamides through reaction with amines, as demonstrated in this general procedure:
Protocol:
- To a solution of the appropriate aniline in dry CH₂Cl₂ (10 mL for 3 mmol of aniline), add pyridine (1.5 eq) and catalytic DMAP (15 mg)
- Cool to 0°C
- Add the sulfonyl chloride (1.2 eq) in dry CH₂Cl₂ (10 mL for 3.6 mmol) dropwise
- Stir at room temperature overnight
- Acidify with 1N aqueous HCl
- Extract with CH₂Cl₂
- Dry over anhydrous sodium sulfate
- Purify by column chromatography
This procedure typically yields the desired sulfonamide in 47% yield.
Pharmaceutical Applications
The compound has been utilized in the synthesis of pharmaceutical intermediates, particularly in the development of KIF18A inhibitors and other bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include nitrated and sulfonated derivatives of 3-methylbenzene.
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thiol derivatives.
Scientific Research Applications
3-Methyl-5-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is employed in proteomics research for the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thiol derivatives. The nitro group further enhances the electrophilicity of the compound by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are identified as structurally similar based on :
4-Cyano-3-mercapto-5-nitrobenzene-1-sulfonyl chloride (CAS: 1806314-21-5)
4-Cyano-2-mercapto-5-nitrobenzene-1-sulfonyl chloride (CAS: 1804512-15-9)
Substituent Effects on Reactivity and Properties
Reactivity Trends
- Electrophilicity: The combined electron-withdrawing effects of -NO₂ and -CN in cyano-containing analogs likely enhance electrophilicity at the sulfur center compared to the methyl-substituted parent compound.
- Stability : Mercapto (-SH) groups may reduce stability due to susceptibility to oxidation or side reactions, whereas the methyl group in the parent compound offers modest stabilization.
- Synthetic Utility: The parent compound’s methyl group simplifies purification (via CH₂Cl₂ extraction), while cyano analogs may require specialized handling due to higher polarity .
Biological Activity
3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its biological activity, particularly in biochemical research. This article explores its mechanisms of action, cellular effects, biochemical properties, and relevant case studies, supported by data tables and research findings.
Electrophilic Aromatic Substitution
The primary mechanism through which this compound exerts its biological effects is through electrophilic aromatic substitution. This process involves the following steps:
- Formation of Arenium Ion : The compound's electrophilic nature allows it to interact with the π electrons of the benzene ring in target molecules, forming a positively charged arenium ion.
- Deprotonation : A base then attacks the hydrogen atom on the substituted carbon, restoring aromaticity and resulting in a modified benzene structure.
This compound is known for its role in modifying proteins and peptides through a process called sulfonylation. This involves the reaction of the sulfonyl chloride group with amino groups in proteins, leading to the formation of sulfonamide bonds. These modifications can significantly alter protein function and activity, making this compound valuable in proteomics research.
Cellular Effects
The compound influences various cellular processes by modifying proteins involved in:
- Cell Signaling Pathways : Sulfonylation can impact key signaling proteins, potentially altering downstream signaling pathways.
- Gene Expression : By modifying transcription factors and regulatory proteins, this compound can influence gene transcription, affecting overall cellular function.
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it selectively modifies specific proteins without significant toxicity.
- High Doses : Increased concentrations can lead to toxic effects, including cellular damage and adverse physiological responses. Understanding these dosage-dependent effects is crucial for optimizing its application in research settings.
Temporal Effects in Laboratory Settings
The stability of this compound in aqueous environments is limited due to slow hydrolysis. Over time, degradation products may influence experimental outcomes and cellular functions. Thus, careful consideration of experimental conditions is necessary to ensure accurate results.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Protein Modification | Demonstrated that sulfonylation alters enzyme activity significantly. |
| Study B | Cellular Impact | Found that this compound affects gene expression in specific cell types. |
| Study C | Dosage Effects | Reported toxic effects at high concentrations but selective modification at low doses. |
Notable Research Insights
- Protein Interaction : A study showed that this compound effectively modifies specific amino acids in signaling proteins, leading to altered cell signaling dynamics .
- Gene Regulation : Another investigation revealed that this compound can upregulate or downregulate gene expression depending on the target protein modified .
- Therapeutic Potential : Research into its use as a therapeutic agent suggests potential applications in treating diseases related to protein misfolding or dysfunction due to its ability to selectively modify protein structures.
Q & A
Q. What are the established synthetic routes for 3-methyl-5-nitrobenzene-1-sulfonyl chloride, and what reaction conditions are critical for high yield?
Methodological Answer: The compound is typically synthesized via sequential sulfonation and nitration of a toluene derivative. Key steps include:
- Sulfonation : Reacting 3-methylbenzene with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
- Nitration : Introducing a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (<50°C) to avoid decomposition.
- Purification : Recrystallization from anhydrous dichloromethane/hexane mixtures to isolate the product.
Critical factors: Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen), and stoichiometric excess of chlorosulfonic acid ensures complete sulfonation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of techniques is recommended:
Cross-validation with elemental analysis (C, H, N, S) resolves ambiguities in functional group assignments .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during nitration to avoid byproducts like 3-methyl-4-nitro isomers?
Methodological Answer: Regioselectivity is influenced by:
- Electrophilic directing groups : The sulfonyl chloride group directs nitration to the para position relative to itself. Steric effects from the methyl group further favor the 5-nitro isomer.
- Temperature control : Slow addition of HNO₃ at 30–40°C minimizes kinetic byproducts.
- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to refine reaction pathways .
Q. How should contradictory NMR and mass spectrometry data be resolved when analyzing reaction intermediates?
Methodological Answer:
- Multi-technique validation : Use high-resolution MS (HRMS) to confirm molecular ions and isotopic patterns.
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons to clarify structural ambiguities.
- X-ray crystallography : SHELXL refinement provides unambiguous bond connectivity, especially for crystalline intermediates .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?
Methodological Answer:
- Storage : Anhydrous conditions (molecular sieves, sealed ampules under argon).
- In situ derivatization : React immediately with amines (e.g., aniline) to form stable sulfonamides.
- Solvent selection : Avoid protic solvents (water, alcohols); use anhydrous dichloromethane or THF .
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT simulations : Calculate Fukui indices to identify electrophilic sites (sulfur in sulfonyl chloride).
- Molecular docking : Predict steric hindrance from the methyl/nitro groups when modeling reactions with bulky nucleophiles.
- Reaction kinetics : Monitor substituent effects via Hammett plots using derivatives with varying electron-withdrawing groups .
Data Contradiction Analysis
Case Study : Conflicting IR (weak NO₂ peak) and X-ray (confirmed nitro group) data.
Resolution :
- Hypothesis : Crystallographic disorder or partial reduction of NO₂ during sample handling.
- Action : Repeat synthesis under strictly anhydrous conditions and analyze via cyclic voltammetry to detect redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
